Field: Chemistry, specifically Analytical Chemistry .
Application: Barium diphenylamine-4-sulfonate is used for redox titration . Redox titration is a type of titration based on a redox reaction between the analyte and titrant.
Method: In a typical procedure, a solution of Barium diphenylamine-4-sulfonate would be prepared at a known concentration. This solution would then be added dropwise to the analyte solution until the endpoint of the reaction is reached. The point at which the reaction is complete is often determined by a color change due to an indicator.
Results: The amount of Barium diphenylamine-4-sulfonate required to reach the endpoint allows for the determination of the analyte’s concentration or oxidation state.
Field: Pharmaceutical Chemistry .
Application: Barium diphenylamine-4-sulfonate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.
This salt is formed by the reaction of two molecules of 4-aminobenzenesulfonic acid (a derivative of benzenesulfonic acid) with one barium cation (Ba²⁺). The (2:1) ratio refers to the stoichiometry of the reaction. While the origin of this specific compound is not readily available in scientific literature, similar barium salts of aromatic sulfonic acids are often synthesized for research purposes [].
The key feature of the molecule is the presence of two benzenesulfonate groups (C₆H₅SO₃⁻) attached to a central barium cation. The benzenesulfonate group has a benzene ring with a sulfonic acid group (SO₃H) attached. The amino group (NH₂) of the original 4-aminobenzenesulfonic acid molecule is replaced by a phenyl group (C₆H₅) in this case []. This structure suggests potential for interactions with other aromatic compounds through π-π stacking and ionic interactions with charged species.
Decomposition of the compound could theoretically occur under strong acidic or basic conditions, breaking the bonds between the benzenesulfonate groups and the barium cation.
Data on specific physical and chemical properties of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) is scarce in scientific literature. However, based on similar barium salts of aromatic sulfonic acids, it is expected to be a white or off-white crystalline solid with high solubility in water due to the ionic nature of the compound [].
Irritant